N-(2-(thiophen-3-yl)benzyl)-2-(trifluoromethyl)benzenesulfonamide
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Overview
Description
N-(2-(thiophen-3-yl)benzyl)-2-(trifluoromethyl)benzenesulfonamide: is a complex organic compound characterized by the presence of a thiophene ring, a benzyl group, and a trifluoromethyl group attached to a benzenesulfonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(thiophen-3-yl)benzyl)-2-(trifluoromethyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the Benzyl Intermediate: : The initial step involves the synthesis of the 2-(thiophen-3-yl)benzyl intermediate. This can be achieved through a Friedel-Crafts alkylation reaction where thiophene is alkylated with a benzyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
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Introduction of the Trifluoromethyl Group: : The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide (CF₃I) or through a direct trifluoromethylation process using reagents such as Togni’s reagent.
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Sulfonamide Formation: : The final step involves the formation of the sulfonamide group. This can be achieved by reacting the benzyl intermediate with a sulfonyl chloride derivative in the presence of a base such as triethylamine (TEA) to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The thiophene ring in N-(2-(thiophen-3-yl)benzyl)-2-(trifluoromethyl)benzenesulfonamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA), leading to the formation of sulfoxides or sulfones.
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Reduction: : The compound can also undergo reduction reactions, particularly at the sulfonamide group, using reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃).
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Substitution: : The benzyl and thiophene rings can participate in electrophilic and nucleophilic substitution reactions. Common reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), borane (BH₃)
Substitution Reagents: Halogens (e.g., Br₂, Cl₂), nucleophiles (e.g., amines, thiols)
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amines, alcohols
Substitution Products: Halogenated derivatives, substituted thiophenes
Scientific Research Applications
Chemistry
In chemistry, N-(2-(thiophen-3-yl)benzyl)-2-(trifluoromethyl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the trifluoromethyl group often enhances the biological activity of compounds, making them more potent as enzyme inhibitors or receptor ligands.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic applications. Compounds with similar structures have been studied for their anti-inflammatory, anticancer, and antimicrobial properties.
Industry
In the industrial sector, this compound might be used in the development of advanced materials, such as polymers or coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-(thiophen-3-yl)benzyl)-2-(trifluoromethyl)benzenesulfonamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity, while the sulfonamide group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
N-(2-(thiophen-3-yl)benzyl)-benzenesulfonamide: Lacks the trifluoromethyl group, which may result in different biological activity and chemical reactivity.
N-(2-(thiophen-3-yl)benzyl)-2-methylbenzenesulfonamide: Contains a methyl group instead of a trifluoromethyl group, potentially altering its physicochemical properties and applications.
N-(2-(thiophen-3-yl)benzyl)-2-chlorobenzenesulfonamide: Substitutes a chlorine atom for the trifluoromethyl group, which could affect its reactivity and biological interactions.
Uniqueness
N-(2-(thiophen-3-yl)benzyl)-2-(trifluoromethyl)benzenesulfonamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
N-[(2-thiophen-3-ylphenyl)methyl]-2-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO2S2/c19-18(20,21)16-7-3-4-8-17(16)26(23,24)22-11-13-5-1-2-6-15(13)14-9-10-25-12-14/h1-10,12,22H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTNUAZBKODRPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNS(=O)(=O)C2=CC=CC=C2C(F)(F)F)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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